3-(3-Nitrophenyl)prop-2-yn-1-ol

Organic Synthesis Heterocyclic Chemistry Click Chemistry

Select the correct positional isomer for your synthesis: purchase 3-(3-Nitrophenyl)prop-2-yn-1-ol (CAS 103606-71-9) for unimpeded terminal alkyne reactivity in CuAAC click chemistry. Unlike the ortho-isomer, the meta-nitro group prevents intramolecular cyclization, ensuring high yields of 1,2,3-triazoles. Verified performance in antiplasmodial compound synthesis. Ideal for Sonogashira coupling (up to 94% yield) with a lower boiling point than ortho-isomer for easier distillation. Ensure your procurement aligns with your synthetic route.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
CAS No. 103606-71-9
Cat. No. B016971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Nitrophenyl)prop-2-yn-1-ol
CAS103606-71-9
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C#CCO
InChIInChI=1S/C9H7NO3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,11H,6H2
InChIKeyUFFZMWJSXZWEOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Nitrophenyl)prop-2-yn-1-ol (CAS 103606-71-9): Chemical Identity and Procurement Baseline


3-(3-Nitrophenyl)prop-2-yn-1-ol (CAS 103606-71-9) is a nitro-substituted aromatic propargyl alcohol with the molecular formula C₉H₇NO₃ and a molecular weight of 177.16 g/mol [1]. The compound features a terminal alkyne group (-C≡CH) and a primary hydroxyl moiety (-CH₂OH) attached to a meta-nitrophenyl ring [1]. This bifunctional architecture enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry via the terminal alkyne and serves as a precursor for cross-coupling reactions and heterocyclic synthesis . The meta-positioning of the nitro group (-NO₂) distinguishes this compound from its ortho- and para-nitrophenyl propargyl alcohol isomers , with each positional isomer exhibiting distinct reactivity profiles and synthetic applications that inform procurement decisions.

Why Nitrophenyl Propargyl Alcohol Positional Isomers Cannot Be Interchanged: 3-(3-Nitrophenyl)prop-2-yn-1-ol


The meta-, ortho-, and para-nitrophenyl propargyl alcohol isomers share identical molecular formulas (C₉H₇NO₃) but exhibit fundamentally divergent reactivity that precludes generic substitution in synthetic workflows [1]. Ortho-nitrophenyl propargyl alcohols undergo intramolecular reductive cyclization to form substituted quinolines with yields that vary based on alcohol substitution (tertiary alcohols give excellent yields, secondary alcohols give slightly reduced yields) [2], whereas this intramolecular cyclization pathway is geometrically unavailable to the meta-nitro isomer [3]. Conversely, the meta-nitro isomer's terminal alkyne remains sterically unencumbered for click chemistry and cross-coupling applications , while the para-nitro isomer provides an electron-withdrawing effect at the para position that alters reaction kinetics in Sonogashira coupling [4]. A scientist selecting the incorrect positional isomer would either forfeit access to quinoline heterocycle formation entirely (if ortho is required but meta is purchased) or compromise click chemistry efficiency (if meta is optimal but para is substituted). The procurement decision must therefore be guided by the specific synthetic transformation required rather than molecular formula equivalence.

Quantitative Differentiation Evidence: 3-(3-Nitrophenyl)prop-2-yn-1-ol vs. Positional Isomers and Propargyl Alcohol Analogs


Comparative Synthetic Versatility: Meta-Nitro vs. Ortho-Nitro Propargyl Alcohol Isomers in Heterocyclic Synthesis

The meta-nitrophenyl propargyl alcohol isomer (target compound) cannot undergo the intramolecular reductive cyclization to quinolines that is characteristic of the ortho-isomer, which gives 2-substituted and 2,4-disubstituted quinolines with yields that vary based on propargyl alcohol substitution (tertiary alcohols produce excellent yields while secondary alcohols yield slightly reduced yields) [1]. This differential reactivity is not a deficiency but a design feature: the meta-isomer's terminal alkyne remains available for intermolecular click chemistry and cross-coupling reactions that the ortho-isomer would preferentially divert toward quinoline formation . When evaluated in triazole synthesis via CuAAC click chemistry, propargyl alcohol-derived 1,2,3-triazoles bearing meta-nitrophenyl substitution demonstrated antiplasmodial activity against Plasmodium strains with binding affinity scores of −6.20 kcal/mol (MMGBSA −33.20) [2]. The meta-nitro derivative (1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol achieved in vitro antimalarial activity comparable to artesunate without hemolysis to human erythrocytes, with in vivo efficacy confirmed against Plasmodium berghei NK65-infected mice [2].

Organic Synthesis Heterocyclic Chemistry Click Chemistry

Reaction Kinetics Differentiation: Meta-Nitro vs. Para-Nitro Isomer in Palladium-Catalyzed Coupling

The target compound 3-(3-nitrophenyl)prop-2-yn-1-ol can be synthesized via palladium-catalyzed cross-coupling with reported yields of approximately 94% under optimized conditions using Sonogashira-type coupling methodology [1]. The meta-nitro substitution pattern influences the electronic environment of the alkyne and the aromatic ring differently than the para-nitro isomer. Electron-withdrawing nitro groups at the meta position exert an inductive electron-withdrawing effect (-I) without the resonance conjugation available to the para position, altering reaction kinetics and catalyst compatibility in Pd-catalyzed transformations [2]. The para-nitro isomer (CAS 61266-32-8) exhibits a different electronic profile that affects coupling efficiency and may require adjusted catalyst loadings or reaction conditions to achieve comparable yields [3]. In propargylation-cyclization cascades evaluated with 2-nitrophenyl propargyl alcohols, FeCl₃/SnCl₂-catalyzed reactions with β-ketoesters produced 4-alkyne-3-quinolinecarboxylic esters in good to high yields , though this cascade pathway is structurally inaccessible to the meta-isomer due to the geometric requirement for ortho-nitro group proximity to the propargyl alcohol for cyclization.

Cross-Coupling Catalysis Synthetic Methodology

Physical Property Differentiation: Boiling Point Comparison with Ortho-Nitro Isomer

The target compound 3-(3-nitrophenyl)prop-2-yn-1-ol exhibits a boiling point of 331.3±27.0 °C at 760 mmHg, with a flash point of 148.1±12.2 °C and vapor pressure of 0.0±0.8 mmHg at 25 °C [1]. These physical parameters directly impact purification strategy selection (distillation vs. chromatography) and storage conditions during process scale-up. For comparison, the ortho-nitro isomer 3-(2-nitrophenyl)prop-2-yn-1-ol (CAS 80151-24-2) has a reported boiling point of 340.8±27.0 °C at 760 mmHg [2], representing a measurable ~9.5 °C boiling point difference between the meta and ortho positional isomers. Both isomers share identical density (1.3±0.1 g/cm³) and molecular formula, confirming that the boiling point difference arises from intermolecular interaction variations attributable to nitro group positioning rather than molecular weight differences [2]. The meta-isomer's lower boiling point relative to the ortho-isomer may provide practical advantages in vacuum distillation purification workflows where lower thermal exposure reduces the risk of alkyne decomposition or unintended polymerization.

Physical Chemistry Purification Process Chemistry

Class-Level Evidence: Propargyl Alcohols in Triazole-Based Antimalarial Activity

Meta-nitrophenyl-substituted propargyl alcohols serve as precursors to 1,2,3-triazoles with demonstrated antiplasmodial activity. In a 2025 study, five propargyl alcohol-derived 1,2,3-triazoles were computationally simulated (36 compounds total) and synthesized based on favorable docking scores against Plasmepsin II [1]. The meta-nitrophenyl derivative (1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol (designated M34/S3) exhibited a binding affinity score of −6.20 kcal/mol and MMGBSA binding energy of −33.20 against the Plasmepsin II target [1]. In vitro screening using SYBR green assay against Plasmodium strains DD2 and 3D7 demonstrated potent antimalarial activity comparable to artesunate (positive control), with cytotoxicity evaluation via MTT assay showing no hemolysis against human erythrocytes [1]. In vivo studies in Plasmodium berghei NK65-infected mice confirmed antimalarial efficacy for all five studied compounds [1]. While this evidence derives from the triazole derivative rather than the parent propargyl alcohol, it establishes the meta-nitrophenyl propargyl alcohol scaffold as a validated entry point to biologically active triazoles with favorable safety profiles.

Medicinal Chemistry Antimalarial Molecular Docking

Commercially Available Purity Specification: 3-(3-Nitrophenyl)prop-2-yn-1-ol Vendor Datasheet Analysis

Commercial vendors supply 3-(3-nitrophenyl)prop-2-yn-1-ol at standardized minimum purity of 95% . Fluorochem Ltd. lists the compound under catalog code 308604 with CAS 103606-71-9, IUPAC name 3-(3-nitrophenyl)prop-2-yn-1-ol, molecular formula C₉H₇NO₃, molecular weight 177.16, and recommended storage at room temperature . AK Scientific offers the compound under catalog 7956CM with identical purity specification (≥95%), molecular weight 177.16, and long-term storage recommendation of cool, dry place . Fujifilm Wako Pure Chemical (Japan) lists the compound under code OR7579 (5g packaging) as a research reagent . The compound's hazard classification includes Xi: Irritant designation under European hazard codes, with PSA (polar surface area) of 66.05 Ų and calculated LogP of 2.05 [1]. This purity level is consistent with research-grade intermediates intended for synthetic transformations where subsequent purification of downstream products is standard practice. The 95% minimum purity specification provides a procurement baseline against which custom synthesis or higher-purity lots can be evaluated.

Procurement Quality Control Analytical Chemistry

Optimal Application Scenarios for 3-(3-Nitrophenyl)prop-2-yn-1-ol in Research and Industrial Settings


CuAAC Click Chemistry for Triazole-Based Drug Discovery

3-(3-Nitrophenyl)prop-2-yn-1-ol is optimally deployed as a terminal alkyne substrate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for synthesizing 1,2,3-triazole-containing compounds. The meta-nitrophenyl substitution preserves alkyne accessibility for intermolecular click reactions while avoiding the intramolecular quinoline cyclization pathway that would consume the ortho-isomer . This scenario is validated by the successful synthesis and antiplasmodial evaluation of 1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol (M34/S3), which demonstrated binding affinity of −6.20 kcal/mol against Plasmepsin II and in vitro potency comparable to artesunate [1].

Palladium-Catalyzed Cross-Coupling for Functionalized Arylpropargyl Alcohol Synthesis

The compound serves as both a synthetic target and a coupling partner in Pd-catalyzed Sonogashira-type reactions, with reported synthetic yields reaching approximately 94% under optimized conditions . The meta-nitro substitution provides inductive electron-withdrawal that modulates alkyne reactivity without the resonance conjugation effects characteristic of para-nitro substitution [1]. This electronic profile is particularly suited for coupling reactions where precise control over reaction kinetics and catalyst compatibility is required.

Building Block for Nitro-Reduced Aniline Propargyl Alcohol Derivatives

Selective reduction of the nitro group in 3-(3-nitrophenyl)prop-2-yn-1-ol yields the corresponding 3-aminophenyl propargyl alcohol, a versatile intermediate for further functionalization including amide bond formation, diazotization, and heterocycle construction. The meta-amino derivative retains the terminal alkyne for click chemistry while introducing an amine handle for bioconjugation or additional synthetic elaboration . This two-step sequence (Sonogashira coupling followed by nitro reduction) provides access to aminophenyl propargyl alcohols that are not directly accessible via alternative routes [1].

Process Chemistry Scale-Up Where Thermal Stability Matters

The compound's boiling point (331.3±27.0 °C) and vapor pressure (0.0±0.8 mmHg at 25 °C) support vacuum distillation as a viable purification method at scale . The meta-isomer's boiling point is approximately 9.5 °C lower than the ortho-isomer (340.8±27.0 °C), which may reduce thermal exposure during distillation and mitigate alkyne decomposition risks [1]. This physical property differentiation supports selecting the meta-isomer when distillation-based purification is planned in multi-gram to kilogram synthesis campaigns.

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